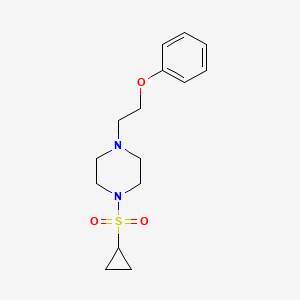![molecular formula C14H16N4OS B12237075 4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine](/img/structure/B12237075.png)
4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine is a complex heterocyclic compound that features a unique combination of imidazo[1,2-b]pyridazine and thiomorpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclopropyl group and the thiomorpholine moiety. Common reagents used in these reactions include cyclopropylamine, thiomorpholine, and various coupling agents. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-b]pyridazine ring, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various functionalized derivatives of the parent compound .
Scientific Research Applications
4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for agrochemicals .
Mechanism of Action
The mechanism of action of 4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine core can engage in hydrogen bonding and π-π stacking interactions, while the thiomorpholine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar imidazo core but differ in the fused ring structure.
Pyridazine derivatives: These compounds contain the pyridazine ring but lack the imidazo fusion.
Thiomorpholine derivatives: These compounds feature the thiomorpholine moiety but differ in the attached functional groups .
Uniqueness
4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine is unique due to its combination of the imidazo[1,2-b]pyridazine and thiomorpholine moieties, which confer distinct physicochemical properties and biological activities. This unique structure allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C14H16N4OS |
|---|---|
Molecular Weight |
288.37 g/mol |
IUPAC Name |
(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C14H16N4OS/c19-14(17-5-7-20-8-6-17)11-3-4-13-15-12(10-1-2-10)9-18(13)16-11/h3-4,9-10H,1-2,5-8H2 |
InChI Key |
FVGURIWRAPRNMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12236995.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-methanesulfonylpiperidine](/img/structure/B12237000.png)

![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine](/img/structure/B12237006.png)
![2-(3,5-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12237012.png)
![4-(morpholin-4-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12237019.png)
![3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B12237033.png)
![6,7-dimethoxy-2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12237039.png)

![3-(difluoromethyl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B12237068.png)
![4-[(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12237077.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12237083.png)
![1-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B12237086.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B12237087.png)
